1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Overview
Description
“1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyldiphenylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the tert-butyldiphenylsilyl ether: This is usually done through silylation reactions using tert-butyldiphenylsilyl chloride and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the sulfonyl group or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound might be explored for their activity against various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific diseases or conditions.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.
4-((tert-Butyldiphenylsilyl)oxy)piperidine: Lacks the sulfonyl group.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether.
Uniqueness
The uniqueness of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” lies in its combination of functional groups, which may confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-23-17-19-30(20-18-23)35(31,32)27-21-22(29)15-16-26(27)33-4/h5-16,21,23H,17-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKVRMGSPSIDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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